molecular formula C11H14N2O4 B14484092 N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide CAS No. 65654-23-1

N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide

Katalognummer: B14484092
CAS-Nummer: 65654-23-1
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: IJCWEQHYJQDDRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a hydroxyamino group, an oxopropan-2-yl group, and a methoxybenzamide moiety, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzoic acid with 2-amino-2-oxopropane-1,3-diol under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Hydroxyamino acids: These compounds share the hydroxyamino group and exhibit similar reactivity and biological activity.

    Methoxybenzamides: Compounds with the methoxybenzamide moiety have comparable chemical properties and applications.

Uniqueness

N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

65654-23-1

Molekularformel

C11H14N2O4

Molekulargewicht

238.24 g/mol

IUPAC-Name

N-[1-(hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide

InChI

InChI=1S/C11H14N2O4/c1-7(10(14)13-16)12-11(15)8-4-3-5-9(6-8)17-2/h3-7,16H,1-2H3,(H,12,15)(H,13,14)

InChI-Schlüssel

IJCWEQHYJQDDRO-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NO)NC(=O)C1=CC(=CC=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.